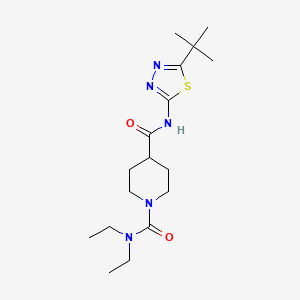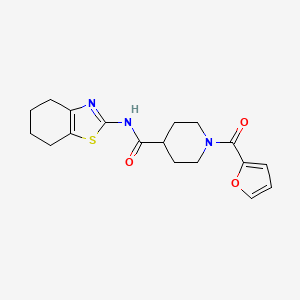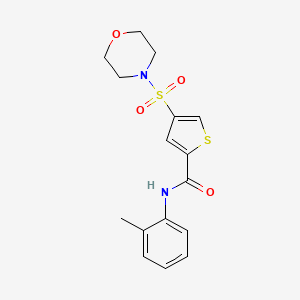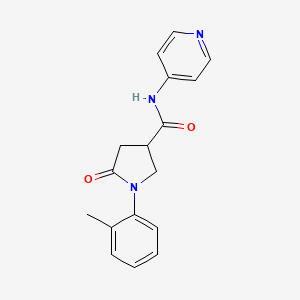![molecular formula C23H26N2O3 B5307626 4-phenyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5307626.png)
4-phenyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]tetrahydro-2H-pyran-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-phenyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]tetrahydro-2H-pyran-4-carboxamide, also known as PPPT, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential application in the treatment of various diseases. PPPT is a synthetic compound that belongs to the class of pyranocarboxamides and is known to possess several biological properties that make it a promising candidate for drug development.
Mechanism of Action
The exact mechanism of action of 4-phenyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]tetrahydro-2H-pyran-4-carboxamide is not fully understood. However, studies have shown that this compound exerts its biological effects by modulating various signaling pathways in the body. This compound has been shown to inhibit the activity of protein kinase C, which is involved in the regulation of cell growth and differentiation. This compound has also been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression.
Biochemical and Physiological Effects:
This compound has been shown to possess several biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway. This compound has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest in the G1 phase. This compound has been shown to possess neuroprotective properties by preventing the formation of amyloid-beta plaques and reducing the levels of oxidative stress in the brain.
Advantages and Limitations for Lab Experiments
4-phenyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]tetrahydro-2H-pyran-4-carboxamide has several advantages for lab experiments. This compound is a synthetic compound that can be easily synthesized in the lab, making it readily available for research. This compound is also stable and can be stored for long periods without degradation. However, this compound also has some limitations for lab experiments. This compound is a relatively new compound, and there is limited information available on its toxicity and pharmacokinetics. This compound also has low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on 4-phenyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]tetrahydro-2H-pyran-4-carboxamide. One possible direction is to further investigate the mechanism of action of this compound and identify the specific signaling pathways that are modulated by the compound. Another direction is to explore the potential application of this compound in the treatment of other diseases such as diabetes and cardiovascular disease. Further research is also needed to determine the toxicity and pharmacokinetics of this compound, which will be crucial for the development of this compound as a therapeutic agent.
Conclusion:
In conclusion, this compound is a promising compound with several potential applications in the field of medicinal chemistry. This compound exhibits potent anticancer and neuroprotective properties and has several advantages for lab experiments. However, further research is needed to fully understand the mechanism of action of this compound and determine its toxicity and pharmacokinetics. With continued research, this compound may prove to be a valuable therapeutic agent for the treatment of various diseases.
Synthesis Methods
The synthesis of 4-phenyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]tetrahydro-2H-pyran-4-carboxamide involves the reaction of 4-phenyl-2-bromoacetophenone with pyrrolidine-1-carboxamidine followed by the reaction of the resulting product with tetrahydro-2H-pyran-4-carboxylic acid. The final product is obtained after purification through column chromatography.
Scientific Research Applications
4-phenyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]tetrahydro-2H-pyran-4-carboxamide has been extensively studied for its potential application in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Several studies have shown that this compound exhibits potent anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. This compound has also been shown to possess neuroprotective properties and can prevent the formation of amyloid-beta plaques, which are the hallmark of Alzheimer's disease.
properties
IUPAC Name |
4-phenyl-N-[2-(pyrrolidine-1-carbonyl)phenyl]oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c26-21(25-14-6-7-15-25)19-10-4-5-11-20(19)24-22(27)23(12-16-28-17-13-23)18-8-2-1-3-9-18/h1-5,8-11H,6-7,12-17H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOCQNURRXBLOFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC=C2NC(=O)C3(CCOCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-N-{1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}benzamide](/img/structure/B5307555.png)

![5-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}isoquinoline](/img/structure/B5307572.png)

![2-[2-(4-nitrophenyl)-1-phenylvinyl]-1H-benzimidazole](/img/structure/B5307582.png)
![4-methoxy-3-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide](/img/structure/B5307587.png)
![N-(2-cyanophenyl)-2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5307590.png)
![N'-[4-(benzyloxy)benzylidene]-2-(4-chlorophenoxy)propanohydrazide](/img/structure/B5307592.png)

![2-[(4-isopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5307611.png)
![3-[(2,2-dimethylmorpholin-4-yl)methyl]-3-hydroxy-1-(4-isopropylbenzyl)piperidin-2-one](/img/structure/B5307618.png)

![2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B5307639.png)